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Methyl nonadeca-9,10-dienoate

Cat. No.: B14410293
CAS No.: 81932-43-6
M. Wt: 308.5 g/mol
InChI Key: PIISIEBWFAYXSH-UHFFFAOYSA-N
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Description

Overview of Long-Chain Aliphatic Dienoate Methyl Esters in Contemporary Chemistry

Long-chain aliphatic dienoate methyl esters are a significant class of organic molecules characterized by a long hydrocarbon chain containing two double bonds and a methyl ester functional group. These compounds, often derived from natural oils and fats, are fundamental subjects in various fields of chemistry. nsf.gov Fatty acid methyl esters (FAMEs) are prized for their volatility and chemical stability, which makes them ideal for analytical techniques like gas chromatography (GC). smolecule.com

The reactivity of these esters is largely dictated by the presence of the carbon-carbon double bonds and the ester group. Typical reactions include hydrogenation, where the double bonds are saturated, and transesterification, a key process in the production of biodiesel where the methyl group is exchanged with another alkyl group. smolecule.com The position and geometry (cis or trans) of the double bonds are critical, as they define the molecule's three-dimensional shape and, consequently, its physical and biological properties. vulcanchem.com

Significance of Investigating Specific Isomers like Methyl nonadeca-9,10-dienoate within Fatty Acid Methyl Ester Research

The study of specific isomers of fatty acid methyl esters is of paramount importance as even subtle differences in molecular structure can lead to vastly different chemical and biological activities. Isomers are molecules that have the same molecular formula but different arrangements of atoms. maricopa.edu In the case of dienoate methyl esters, this includes positional isomers, where the double bonds are located at different positions along the carbon chain, and geometric isomers (cis/trans).

For instance, the biological function of fatty acids is intrinsically linked to the specific arrangement of their double bonds. tandfonline.com A pertinent example is Methyl nonadeca-10,13-dienoate, an isomer of the target compound, which has been identified as a trail-following pheromone in certain termite species. smolecule.com This specific biological role is a direct consequence of the precise location of its double bonds. The investigation of a specific isomer like this compound is therefore driven by the understanding that it likely possesses unique properties and potential functions distinct from its other isomers. The lack of extensive research on this particular isomer highlights a gap in the comprehensive understanding of the structure-function relationships within this class of compounds.

Historical Context of Dienoate Chemistry and its Relevance to this compound Studies

The chemistry of dienoates is historically rooted in the study of natural products, particularly fatty acids from plant and animal sources. The development of analytical techniques, especially gas chromatography and mass spectrometry, has been pivotal in separating and identifying different fatty acid isomers. Early research focused on the more abundant fatty acids, but with technological advancements, the focus has expanded to include less common and structurally complex molecules.

A notable example in the context of nonadecadienoates is the investigation into a methyl-branched dienoic methyl ester from the Philippine sponge Plakinastrella sp. Initially, the structure was proposed as a derivative of a nonadecadienoate. However, subsequent synthesis of the proposed structure, methyl (5Z,9Z)-17-methylnonadeca-5,9-dienoate, and comparison of its NMR spectra with the natural product proved the initial proposal to be incorrect. tandfonline.comtandfonline.comoup.com This highlights the critical role of synthesis and spectroscopic analysis in definitively characterizing complex isomers.

Furthermore, novel dienoates continue to be discovered from natural sources. For example, methylnonadeca-15,17-dienoate was identified in the seeds of Nigella sativa. scielo.br These discoveries underscore the ongoing relevance of exploring the chemistry of dienoates, providing the impetus to investigate yet-to-be-characterized isomers like this compound.

Detailed Research Findings

Synthesis of Related Isomers

The synthesis of long-chain dienoate methyl esters typically involves multi-step processes. A common strategy is the Wittig reaction, which is used to form carbon-carbon double bonds with control over their position and stereochemistry. vulcanchem.com For example, the synthesis of methyl (5Z,9Z)-17-methylnonadeca-5,9-dienoate involved the creation of a phosphonium (B103445) salt, which was then reacted with an aldehyde to form the diene system. tandfonline.com

Another general approach is the esterification of the corresponding dienoic acid with methanol (B129727) in the presence of an acid catalyst. smolecule.com Biocatalytic methods using enzymes like lipases are also employed as a more environmentally benign alternative. smolecule.com

Spectroscopic Properties of Related Isomers

The characterization of dienoate methyl esters relies heavily on spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for determining the structure. In the ¹³C NMR spectrum of methyl (5Z,9Z)-17-methylnonadeca-5,9-dienoate, the olefinic carbons appeared at δ = 128.7, 128.9, 130.4, and 130.5 ppm. tandfonline.com For methylnonadeca-15,17-dienoate, the olefinic carbons were observed at 118.0 ppm and 122.0 ppm, indicating a conjugated double bond system. scielo.br

Mass Spectrometry (MS): MS provides the molecular weight and fragmentation patterns that help in identifying the compound. For methyl nonadeca-15,17-dienoate, the molecular ion peak was observed at m/z 308, confirming the molecular formula C₂₀H₃₆O₂. scielo.br

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. In methyl nonadeca-15,17-dienoate, absorption bands for the ester group (1730 cm⁻¹) and unsaturation (1651, 1627 cm⁻¹) were reported. scielo.br

The following interactive data table summarizes the properties of known isomers of methyl nonadecadienoate.

PropertyMethyl nonadeca-10,13-dienoate smolecule.comMethyl (5Z,9Z)-17-methylnonadeca-5,9-dienoate tandfonline.comMethyl nonadeca-15,17-dienoate scielo.br
Molecular Formula C₂₀H₃₆O₂C₂₁H₃₈O₂C₂₀H₃₆O₂
Molecular Weight 308.5 g/mol 322.5 g/mol 308.5 g/mol
Key Synthesis Method Esterification of nonadecadienoic acidWittig reactionIsolation from natural source
¹³C NMR Olefinic Signals (ppm) Not specified128.7, 128.9, 130.4, 130.5118.0, 122.0
IR Ester C=O band (cm⁻¹) Not specifiedNot specified1730
Mass Spectrum (M⁺) Not specifiedNot specifiedm/z 308

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H36O2 B14410293 Methyl nonadeca-9,10-dienoate CAS No. 81932-43-6

Properties

CAS No.

81932-43-6

Molecular Formula

C20H36O2

Molecular Weight

308.5 g/mol

InChI

InChI=1S/C20H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-2/h10,12H,3-9,13-19H2,1-2H3

InChI Key

PIISIEBWFAYXSH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=C=CCCCCCCCC(=O)OC

Origin of Product

United States

Synthetic Methodologies for Methyl Nonadeca 9,10 Dienoate

Total Synthesis Approaches for Dienoate Methyl Esters.

The total synthesis of a dienoate methyl ester like methyl nonadeca-9,10-dienoate requires a robust strategy for constructing the carbon backbone and introducing the two double bonds with specific regiochemistry and stereochemistry. A plausible approach can be modeled after the synthesis of similar long-chain dienoic esters, such as methyl (5Z,9Z,17R)-17-methylnonadeca-5,9-dienoate. tandfonline.comtandfonline.comoup.com

A convergent synthesis strategy is often favored, involving the preparation of key building blocks that are then coupled together. For this compound, this could involve the synthesis of two main fragments: one containing the C1-C9 portion with the ester functionality, and the other comprising the C11-C19 alkyl chain. The crucial C9-C10 and C10-C11 bonds would be formed through strategic coupling and olefination reactions.

Regioselective Olefin Formation Strategies for the Dienyl Moiety.

The regioselective formation of the 9,10-diene system is a critical step. Several modern organic reactions can be employed to achieve this with high control.

Wittig Reaction and its Variants: The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons (HWE) reaction, are powerful tools for forming carbon-carbon double bonds. kashanu.ac.ir For instance, a C9-phosphonium salt or phosphonate (B1237965) ester could be reacted with a C10-aldehyde to form the C9=C10 double bond. The specific choice of reagents and reaction conditions can influence the stereochemical outcome.

Cross-Metathesis Reactions: Ene-yne cross-metathesis, utilizing ruthenium-based catalysts, offers a direct route to conjugated dienes. beilstein-journals.org This could involve the reaction of a terminal alkyne at C10 with a terminal alkene at C8 of the precursor chain. The regioselectivity of this reaction can be high, depending on the catalyst and substrates used. beilstein-journals.org

Palladium-Catalyzed Cross-Coupling Reactions: Reactions like the Suzuki or Stille coupling can be employed to form the diene system. For example, a vinyl-boron species at C9 could be coupled with a vinyl halide at C10 under palladium catalysis.

A hypothetical retrosynthetic analysis for this compound is presented below:

Target Molecule Key Disconnections Potential Precursors Relevant Synthetic Reactions
This compoundC9=C10 and C10=C11 double bondsC1-C9 fragment (e.g., an aldehyde or phosphonium (B103445) salt) and a C11-C19 fragment (e.g., a vinyl halide or alkyne)Wittig reaction, Horner-Wadsworth-Emmons reaction, Suzuki coupling, Ene-yne metathesis

Stereocontrolled Introduction of Double Bonds (e.g., cis/trans Isomerism) in Nonadecadienoates.

Controlling the geometry of the double bonds (cis/trans or Z/E isomerism) is crucial for obtaining the desired isomer of this compound.

For Z (cis) Isomers: The Wittig reaction using unstabilized or semi-stabilized ylides typically favors the formation of Z-alkenes. nih.gov The use of specific salt-free conditions can further enhance the Z-selectivity. Additionally, the partial hydrogenation of an alkyne precursor using Lindlar's catalyst is a classic method for generating cis-double bonds.

For E (trans) Isomers: The Horner-Wadsworth-Emmons reaction, particularly with phosphonate esters bearing electron-withdrawing groups, generally yields E-alkenes with high stereoselectivity. kashanu.ac.ir The reduction of an alkyne using sodium in liquid ammonia (B1221849) (Birch reduction) is another effective method for producing trans-double bonds.

Modern Stereoselective Methods: More advanced methods, such as gold-catalyzed rearrangements or allene-Claisen rearrangements, can provide excellent stereocontrol in diene synthesis. thieme-connect.comuzh.ch For example, gold catalysts with specific ligands can selectively produce either cis or trans olefins. uzh.ch

Functional Group Interconversions in this compound Synthesis.

Functional group interconversions (FGIs) are essential throughout the synthesis to manipulate reactive sites and introduce the desired functionalities. vanderbilt.edunumberanalytics.comsolubilityofthings.comub.edu

Common FGIs relevant to the synthesis of this compound include:

Oxidation: An alcohol can be oxidized to an aldehyde, which is a key precursor for olefination reactions.

Reduction: The ester group can be reduced to an alcohol if further chain extension from that end is required.

Halogenation: Alcohols can be converted to alkyl halides, which are important substrates for cross-coupling and Wittig reactions.

Esterification: The final step in many total syntheses would be the esterification of the corresponding carboxylic acid to the methyl ester. sigmaaldrich.com

Initial Functional Group Target Functional Group Reagents/Conditions Purpose in Synthesis
Alcohol (-CH₂OH)Aldehyde (-CHO)PCC, Swern oxidation, Dess-Martin periodinanePreparation for Wittig/HWE reaction
Carboxylic Acid (-COOH)Methyl Ester (-COOCH₃)CH₃OH, acid catalyst (e.g., H₂SO₄) or diazomethane (B1218177)Formation of the final product
Alkyne (-C≡C-)Z-Alkene (-C(H)=C(H)-)H₂, Lindlar's catalystStereoselective formation of a cis double bond
Alkyne (-C≡C-)E-Alkene (-C(H)=C(H)-)Na, liquid NH₃Stereoselective formation of a trans double bond

Derivatization Approaches from Precursor Fatty Acids for this compound.

If a suitable precursor fatty acid, nonadeca-9,10-dienoic acid, were available from natural or synthetic sources, its conversion to the methyl ester is a straightforward process. This derivatization is often performed to increase the volatility and stability of the fatty acid for analysis by gas chromatography. sigmaaldrich.comnacalai.comnih.gov

The most common method is esterification , which can be achieved through several protocols: sigmaaldrich.com

Acid-Catalyzed Esterification: The fatty acid is refluxed with an excess of methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid.

Boron Trifluoride-Methanol: This reagent is highly effective for the rapid and quantitative preparation of fatty acid methyl esters. sigmaaldrich.com

Diazomethane: While effective, the use of diazomethane is often limited due to its toxicity and explosive nature.

Purification Methodologies for Synthetic this compound.

The purification of the final product is critical to remove any unreacted starting materials, reagents, and byproducts. A combination of chromatographic techniques is typically employed.

Column Chromatography: Silica (B1680970) gel column chromatography is a standard method for purifying organic compounds. gerli.com A solvent system of hexane (B92381) and a slightly more polar solvent like diethyl ether or ethyl acetate (B1210297) would likely be effective for eluting the methyl ester.

Thin-Layer Chromatography (TLC): TLC is used to monitor the progress of the reaction and to determine the appropriate solvent system for column chromatography. gerli.com The Rf value for a fatty acid methyl ester would be higher than that of the corresponding carboxylic acid. gerli.com

High-Performance Liquid Chromatography (HPLC): For obtaining highly pure samples, preparative HPLC can be used. Reversed-phase HPLC, with a C18 column and a mobile phase of acetonitrile (B52724) and water, is a common choice for separating fatty acid esters.

Argentation Chromatography: This technique is particularly useful for separating unsaturated fatty acid esters based on the number, position, and geometry of their double bonds. gerli.com Silica gel impregnated with silver nitrate (B79036) is used as the stationary phase. The silver ions form weak complexes with the π-electrons of the double bonds, leading to differential retention.

Purification Technique Principle of Separation Application for this compound
Column ChromatographyPolarityRemoval of polar and non-polar impurities.
Thin-Layer ChromatographyPolarityMonitoring reaction progress and optimizing column conditions. gerli.com
High-Performance Liquid Chromatography (HPLC)Polarity (Reversed-Phase)High-purity separation from closely related isomers.
Argentation ChromatographyInteraction with double bondsSeparation of cis/trans isomers and isomers with different double bond positions. gerli.com

Advanced Analytical Techniques for Methyl Nonadeca 9,10 Dienoate Characterization

Spectroscopic Methodologies for Structural Elucidation.

Spectroscopic techniques are indispensable for mapping the carbon-hydrogen framework and identifying functional groups. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools used for the complete structural elucidation of Methyl nonadeca-9,10-dienoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy.

NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment of nuclei within a molecule. For this compound, a combination of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is required for full signal assignment.

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

The ¹H NMR spectrum of this compound exhibits several characteristic signals:

A sharp singlet appearing around δ 3.64 ppm is assigned to the three protons of the methyl ester group (-COOCH₃). scielo.br

The allenic protons (H-9 and H-11) are expected to resonate in the downfield region, typically between δ 5.10 and 5.40 ppm, appearing as a complex multiplet due to coupling with each other and with the adjacent methylene (B1212753) protons.

The methylene protons adjacent to the allene (B1206475) system (H-8 and H-12) are anticipated to produce signals around δ 2.0-2.1 ppm.

A triplet at approximately δ 2.36 ppm corresponds to the methylene protons at the C-2 position (α to the carbonyl group). scielo.br

The long aliphatic chain consists of multiple methylene groups (-(CH₂)ₙ-), which produce a large, overlapping signal centered around δ 1.25-1.35 ppm. scielo.br

A triplet at approximately δ 0.88 ppm is characteristic of the terminal methyl group (H-19) at the end of the aliphatic chain.

Table 1: Predicted ¹H NMR Signal Assignments for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
H-19 (-CH₃)~ 0.88Triplet (t)
H-3 to H-7, H-13 to H-18 (-(CH₂)ₙ-)~ 1.25 - 1.35Multiplet (m)
H-8, H-12 (-CH₂-C=)~ 2.0 - 2.1Multiplet (m)
H-2 (-CH₂-COO-)~ 2.36Triplet (t)
-OCH₃~ 3.64Singlet (s)
H-9, H-11 (=CH)~ 5.10 - 5.40Multiplet (m)

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts are influenced by hybridization and the electronegativity of nearby atoms. libretexts.org

Key ¹³C NMR signals for this compound are:

The carbonyl carbon (C-1) of the ester group resonates far downfield, typically around δ 174.0 ppm. researchgate.net

A unique and highly characteristic signal for the central sp-hybridized carbon of the allene group (C-10) appears at approximately δ 205-210 ppm. organicchemistrydata.org

The two sp²-hybridized outer carbons of the allene (C-9 and C-11) are found significantly upfield, around δ 85-95 ppm.

The methyl carbon of the ester group (-OC H₃) gives a signal around δ 51.4 ppm.

The methylene carbons of the aliphatic chain produce a cluster of signals in the range of δ 25-34 ppm. researchgate.net Specifically, the C-2 carbon appears around δ 34.1 ppm, and the carbons adjacent to the allene (C-8 and C-12) are expected around δ 27-30 ppm.

The terminal methyl carbon (C-19) resonates at the most upfield position, around δ 14.1 ppm. researchgate.net

DEPT experiments are used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. libretexts.orgnanalysis.com

DEPT-90: Only CH signals are positive. For this molecule, peaks corresponding to C-9 and C-11 would be observed.

DEPT-135: CH and CH₃ signals are positive, while CH₂ signals are negative. Quaternary carbons (like C-1 and C-10) are absent. This allows for the definitive assignment of the allenic methines, the terminal and ester methyls, and all the methylene groups in the chain. nanalysis.com

Table 2: Predicted ¹³C NMR and DEPT Signal Analysis for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)DEPT-90DEPT-135
C-19 (-CH₃)~ 14.1No PeakPositive
C-3 to C-7, C-13 to C-18 (-(CH₂)ₙ-)~ 25.0 - 32.0No PeakNegative
C-8, C-12 (-CH₂-C=)~ 27.0 - 30.0No PeakNegative
C-2 (-CH₂-COO-)~ 34.1No PeakNegative
-OCH₃~ 51.4No PeakPositive
C-9, C-11 (=CH)~ 85 - 95PositivePositive
C-1 (=O)~ 174.0No PeakNo Peak
C-10 (=C=)~ 205 - 210No PeakNo Peak

2D NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei. nih.gov

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. Key COSY correlations would confirm the two separate aliphatic chains and their connection to the allene system. For instance, a cross-peak between the H-2 protons (δ ~2.36 ppm) and H-3 protons (δ ~1.3 ppm) would be seen. Crucially, correlations between the allenic protons (H-9/H-11) and their adjacent methylene protons (H-8/H-12) would establish the position of the allene within the fatty acid chain.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon to which it is directly attached. It allows for the unambiguous assignment of each ¹H signal to its corresponding ¹³C signal, for example, linking the ester methyl proton signal at δ ~3.64 ppm to the carbon signal at δ ~51.4 ppm.

The methyl ester protons (-OCH₃) to the carbonyl carbon (C-1).

The H-2 protons to the carbonyl carbon (C-1) and to C-3 and C-4.

The H-9 protons to the allenic carbons C-10 and C-11, and to the adjacent C-8.

The H-11 protons to the allenic carbons C-9 and C-10, and to the adjacent C-12.

These correlations definitively piece together the ester functionality, the aliphatic chains, and the central allene group, confirming the complete structure.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis.

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and structural information based on its fragmentation pattern.

Electron Ionization (EI) is a "hard" ionization technique that causes extensive fragmentation, providing a characteristic fingerprint for a molecule. jeol.com For fatty acid methyl esters, the molecular ion peak (M⁺•) can be weak or absent. jeolusa.com For this compound (MW = 308.5), the key fragmentation pathways would include:

Molecular Ion (M⁺•): A peak at m/z 308 corresponding to the intact molecule.

Loss of a Methoxy (B1213986) Group: A peak at m/z 277 ([M-31]⁺) resulting from the loss of the •OCH₃ radical.

McLafferty Rearrangement: A characteristic fragment for methyl esters at m/z 74, which is formed by a specific rearrangement involving the carbonyl group and the abstraction of a hydrogen from the γ-carbon (C-4).

Cleavage around the Allene: The allene functionality directs the fragmentation. Cleavage of the C-C bonds adjacent to the allene system (C-8/C-9 and C-11/C-12) is expected to be a prominent pathway. The fragmentation of allenic systems can be complex and may involve rearrangements. nih.gov

Aliphatic Chain Fragmentation: A series of hydrocarbon fragments separated by 14 mass units (-CH₂-) will be present, creating a characteristic pattern in the lower mass range of the spectrum.

Table 3: Predicted Key Fragments in the EI Mass Spectrum of this compound

m/z ValueIdentityFragmentation Pathway
308[M]⁺•Molecular Ion
277[M-31]⁺Loss of •OCH₃ from ester
74[C₃H₆O₂]⁺•McLafferty Rearrangement
VariousHydrocarbon ionsCleavage along the alkyl chains
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the exact elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. algimed.com For this compound (C20H36O2), HRMS can distinguish its molecular formula from other potential compounds that may have the same nominal mass. The high resolving power of instruments like the LTQ-Orbitrap XL allows for the differentiation of compounds with very similar masses, which is essential for unambiguous identification. algimed.comsemanticscholar.org

HRMS instruments, such as those employing Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap analyzers, provide exceptional mass accuracy, often to within a few parts per million (ppm). uni-bayreuth.de This precision is fundamental for confirming the elemental formula of not only the parent molecule but also its fragments, aiding in structural elucidation. algimed.com

Table 1: Theoretical vs. Observed Mass for this compound

PropertyValue
Molecular FormulaC20H36O2
Nominal Mass308
Monoisotopic Mass308.2715
Theoretical m/z (M+H)+308.2788

Note: This table presents theoretical values. Actual observed HRMS data would provide an experimental m/z value for comparison, with the mass accuracy calculated in ppm.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) is an indispensable technique for confirming the molecular structure of compounds like this compound. In an MS/MS experiment, ions of a specific m/z (the precursor ions) are selected and then fragmented through collision-induced dissociation (CID). The resulting fragment ions (product ions) are then analyzed by a second mass analyzer. nih.govwardelab.com This process provides a fragmentation pattern that is characteristic of the molecule's structure.

The fragmentation of fatty acid methyl esters in MS/MS can reveal the positions of double bonds and other functional groups. researchgate.net For this compound, the fragmentation pattern would be expected to show characteristic losses related to the ester group and cleavages along the aliphatic chain, particularly around the allene functionality. The analysis of these fragments helps to pinpoint the location of the 9,10-diene system within the nonadecanoate (B1228766) backbone. wardelab.com

Combining liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful approach for analyzing complex mixtures, allowing for the separation of components before their structural analysis by MS/MS. wikipedia.orgnih.gov

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes of this compound

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the molecule's vibrational modes. libretexts.orgscispace.com For this compound, the IR spectrum would exhibit characteristic absorption bands for its key functional groups.

The most distinctive feature would be the absorption due to the allenic C=C=C stretching vibration. Allenes typically show a characteristic sharp absorption band in the region of 1950-1970 cm⁻¹. wikipedia.org Another key absorption is the strong band corresponding to the C=O stretching vibration of the methyl ester group, which typically appears in the range of 1735-1750 cm⁻¹. rsc.orgwilliams.edu

Other expected vibrational modes include:

=C-H stretch: Around 3000-3100 cm⁻¹ for the hydrogens attached to the sp² carbons of the allene. mvpsvktcollege.ac.in

C-H stretch (aliphatic): In the range of 2850-2960 cm⁻¹ from the methylene and methyl groups of the fatty acid chain. mvpsvktcollege.ac.in

C-O stretch: In the region of 1100-1300 cm⁻¹ for the ester linkage. williams.edu

The unique combination of these absorption bands in the IR spectrum serves as a "fingerprint" for the identification of this compound. libretexts.orgscispace.com

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeApproximate Wavenumber (cm⁻¹)
Allene (C=C=C)Asymmetric Stretch1950-1970
Ester (C=O)Stretch1735-1750
Vinylic C-H (=C-H)Stretch3000-3100
Aliphatic C-HStretch2850-2960
Ester (C-O)Stretch1100-1300

Chromatographic Separation and Quantification

Chromatographic techniques are essential for the separation of this compound from complex mixtures and for its quantification.

Gas Chromatography (GC) Method Development and Retention Index Studies

Gas chromatography (GC) is a powerful technique for separating volatile compounds. etamu.edu The separation is based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a long, thin capillary column. etamu.edu For the analysis of this compound, the development of a suitable GC method would involve optimizing parameters such as the column type (stationary phase), temperature program, and carrier gas flow rate to achieve good resolution from other components in a sample.

Retention indices (RI) are used to standardize retention times in GC, aiding in the identification of compounds by comparing experimental RI values with those from databases. mdpi.comresearchgate.net The RI of a compound is its retention time normalized to the retention times of adjacent n-alkanes. The use of retention indices can help to distinguish between isomers that may have very similar mass spectra. researchgate.net The development of a robust GC method and the determination of the retention index for this compound on various stationary phases are crucial for its reliable identification in complex samples. chromatographyonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. etamu.edu As components elute from the GC column, they are introduced into the mass spectrometer, which generates a mass spectrum for each component. etamu.edu This technique is highly effective for the analysis of complex mixtures containing fatty acid methyl esters. f1000research.comnih.govnih.gov

In the context of this compound, GC-MS analysis would provide both the retention time and the mass spectrum of the compound. The mass spectrum would show the molecular ion peak (if stable enough) and a characteristic fragmentation pattern that can be compared to library spectra for identification. researchgate.netnist.gov The combination of retention time and mass spectral data provides a high degree of confidence in the identification of this compound in a mixture. semanticscholar.org

Liquid Chromatography (LC) Approaches (e.g., Reversed-Phase High-Performance Liquid Chromatography)

Liquid chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is another valuable technique for the separation and analysis of fatty acid methyl esters. wikipedia.org Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is a common mode for separating such compounds. The separation is based on the hydrophobicity of the analytes.

For this compound, a reversed-phase HPLC method would typically use a C18 column and a mobile phase consisting of a mixture of solvents like acetonitrile (B52724), methanol (B129727), and water. bevital.no The detection can be achieved using a UV detector if the compound has a suitable chromophore, or more universally with a mass spectrometer in an LC-MS setup. nih.govresearchgate.net LC is particularly useful for the analysis of less volatile or thermally labile compounds that are not suitable for GC. wikipedia.org Furthermore, preparative LC can be used to isolate pure this compound from a mixture for further characterization.

Investigation of Reaction Mechanisms and Chemical Transformations Involving Methyl Nonadeca 9,10 Dienoate

Stereoselective Reactions at the Dienyl System of Methyl nonadeca-9,10-dienoate

Stereoselective reactions, which favor the formation of one stereoisomer over another, are crucial in synthetic chemistry for controlling the three-dimensional arrangement of atoms in a molecule. masterorganicchemistry.com In the context of allenes like this compound, stereoselectivity can be achieved through various synthetic strategies.

One key method involves the synthesis of the allenic ester itself from a chiral precursor. For instance, the palladium-catalyzed reaction of enantioenriched propargylic mesylates with carbon monoxide and an alcohol proceeds with an inversion of configuration to produce optically active allenic esters. acs.orgnih.gov This method offers a pathway to enantiomerically enriched versions of this compound, with the stereochemistry of the allene (B1206475) being controlled by the starting material. Research on similar systems has shown that these reactions can proceed with minimal racemization, often 10% or less. nih.gov

The choice of catalyst and reaction conditions can also dictate the stereochemical outcome. For example, in reactions involving allenoates, the hydrogen bonding characteristics of the chosen catalyst can control which product is formed. researchgate.net While not all stereoselective reactions are stereospecific, stereospecific reactions, where the stereochemistry of the starting material dictates the stereochemistry of the product, are also relevant. Epoxidation and cyclopropanation are examples of stereospecific reactions that could be applied to the dienyl system. masterorganicchemistry.com

Table 1: Examples of Stereoselective Syntheses Relevant to Allenic Esters

Precursor Type Reagents Outcome Stereochemistry Reference
Enantioenriched Propargylic Mesylates Pd(Ph₃P)₄, CO, Alcohol Allenic Esters Inversion of configuration acs.orgnih.gov
Allenic Esters Activated N-sulfonylimines, DABCO 2-Methyleneazetidines Diastereoselective researchgate.net

This table presents generalized stereoselective reactions applicable to the synthesis and transformation of allenic esters.

Oxidative Transformations and Derivatization Studies

The dienyl system of this compound is susceptible to various oxidative transformations. The oxidation of polyunsaturated fatty acids can be initiated by radical generators, leading to the formation of fatty acid peroxides and hydroperoxides as major products, especially in the presence of oxygen. jst.go.jp This process involves the abstraction of a hydrogen atom from a carbon adjacent to the double bonds (the bis-allylic position), followed by reaction with oxygen. jst.go.jp

Derivatization of the allene can be achieved through reactions like iodolactonization. Treatment of allenic esters with iodine monobromide (IBr) can yield iodobutenolides. acs.orgnih.gov This transformation proceeds via the electrophilic attack of iodine on the allene, followed by intramolecular cyclization by the ester's carbonyl oxygen.

Furthermore, oxidative cyclization of 1,5-dienes using reagents like potassium permanganate (B83412) is a known transformation that can create tetrahydrofuran (B95107) (THF) rings. soton.ac.uksoton.ac.uk While this compound is a 9,10-diene, similar principles of oxidative cyclization could potentially be applied under specific conditions to yield functionalized cyclic products. It is important to note that strongly acidic conditions during derivatization, such as acid-catalyzed methylation, can lead to the formation of methoxy (B1213986) artifacts by addition of methanol (B129727) across the double bonds. aocs.orgresearchgate.net

Reduction and Hydrogenation Pathways

The reduction of the dienyl system in this compound can be accomplished through several methods, leading to different products depending on the reagents and conditions. Complete hydrogenation would saturate the double bonds, yielding methyl nonadecanoate (B1228766).

Partial and stereoselective hydrogenation is also a key transformation. For example, the partial hydrogenation of alkynes using a Lindlar catalyst or sodium in liquid ammonia (B1221849) (Na/NH₃) are well-established stereoselective methods to produce cis and trans alkenes, respectively. masterorganicchemistry.com While an allene is different from an alkyne, catalytic hydrogenation methods can be adapted to reduce one or both double bonds of the allene system.

Specific functional groups introduced through derivatization can also be targeted for reduction. For instance, if the allene is converted to an iodobutenolide, the resulting vinylic iodide can be hydrogenolyzed to a butenolide using reagents like triphenyltin (B1233371) hydride (Bu₃SnH) in the presence of a palladium catalyst. acs.orgnih.gov

Table 2: Potential Reduction Reactions for this compound and its Derivatives

Substrate Reagents Product Reaction Type Reference
Allenic Ester H₂, Catalyst (e.g., Pd/C) Saturated Ester Full Hydrogenation General Knowledge

This table outlines potential reduction pathways based on established chemical principles for similar functional groups.

Cycloaddition Reactions Involving the Conjugated Dienyl System

The allenic ester functionality in this compound can participate in various cycloaddition reactions, acting as a two-carbon or three-carbon component. These reactions are powerful tools for constructing carbocyclic and heterocyclic ring systems. researchgate.net

One prominent example is the [3+2] cycloaddition. Allenic esters can react with 1,3-dipoles such as nitrones, azides, and nitrile imines to form five-membered rings. researchgate.net Microwave-assisted [3+2] annulations of allenic esters with electron-deficient alkenes in the presence of a phosphine (B1218219) catalyst have been shown to efficiently produce cyclopentenes in a regio- and diastereoselective manner. researchgate.net

Diels-Alder, or [4+2] cycloaddition, reactions are also possible. While the allene itself is not a classic 1,3-diene for a Diels-Alder reaction, it can act as the dienophile (the 2π-electron component). mdpi.com Furthermore, derivatization can be used to facilitate such reactions. For instance, reacting conjugated fatty acid methyl esters with 4-methyl-1,2,4-triazoline-3,5-dione (B123949) (MTAD), a potent dienophile, forms Diels-Alder adducts. dss.go.th This reaction is particularly useful for identifying the position of double bonds in conjugated systems. dss.go.th

Table 3: Cycloaddition Reactions of Allenic Esters

Reaction Type Reactant with Allenic Ester Catalyst/Conditions Product Type Reference
Formal [3+2] Electron-deficient alkenes Phosphine, Microwave Cyclopentenes researchgate.net
Formal [3+2] Activated N-sulfonylimine Phosphine, Microwave 3-Pyrrolines researchgate.net

This table summarizes cycloaddition reactions reported for allenic esters, which are applicable to this compound.

Computational Chemistry and Theoretical Modeling of Methyl Nonadeca 9,10 Dienoate

Quantum Chemical Calculations of Electronic Properties and Molecular Structure

The geometry of the allene (B1206475) is of particular interest. Unlike the planar geometry of a simple double bond, the allene moiety has a non-planar structure, with the substituents at each end being in planes that are perpendicular to each other. High-level quantum calculations can precisely determine the bond lengths, bond angles, and dihedral angles of the entire molecule, including the subtle structural features of the allenic bond system and the long saturated chain.

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. The distribution of these frontier orbitals is also informative; for an allenoic ester, the HOMO is typically associated with the π-system of the allene, indicating this is the likely site for electrophilic attack. The LUMO, conversely, would indicate the most probable site for nucleophilic attack. Furthermore, calculations of the molecular dipole moment and electrostatic potential map can provide insights into the molecule's polarity and intermolecular interactions.

While specific published data for methyl nonadeca-9,10-dienoate is not available, the table below provides representative data that would be expected from such quantum chemical calculations, based on studies of similar fatty acid methyl esters and allenoic compounds.

Calculated PropertyHypothetical Value (DFT B3LYP/6-31G*)Significance
Total Energy-965.1234 HartreesProvides a baseline for comparing conformational stability.
HOMO Energy-6.25 eVIndicates the energy of the outermost electrons; related to ionization potential.
LUMO Energy+0.15 eVIndicates the energy of the lowest energy empty orbital; related to electron affinity.
HOMO-LUMO Gap6.40 eVCorrelates with chemical reactivity and stability.
Dipole Moment1.85 DebyeQuantifies the overall polarity of the molecule.

Note: The values in this table are illustrative and represent typical outcomes for a molecule of this type. They are not based on published experimental or computational results for this compound.

Molecular Dynamics Simulations for Conformational Space Exploration

The long, flexible aliphatic chain of this compound can adopt a vast number of conformations. Molecular Dynamics (MD) simulations are a powerful computational tool for exploring this conformational space. plos.org By simulating the atomic motions of the molecule over time, MD provides insights into its dynamic behavior, flexibility, and preferred shapes in different environments (e.g., in a vacuum, in a solvent, or within a lipid bilayer). rsc.org

An MD simulation begins with a starting structure, often obtained from quantum chemical geometry optimization. The system is then evolved over time by integrating Newton's equations of motion for each atom. The interactions between atoms are described by a force field, which is a set of parameters that approximate the potential energy surface of the molecule.

Simulation ParameterTypical Value / ConditionPurpose
Force FieldCHARMM36 or GROMOS54a7Defines the potential energy function for atomic interactions.
Simulation Time100 ns - 1 µsEnsures adequate sampling of conformational space.
Temperature300 KSimulates physiological or standard conditions.
Solvent ModelTIP3P water (explicit) or GBSA (implicit)Represents the effect of the environment on the molecule.
EnsembleNVT or NPTMaintains constant Number of particles, Volume, and Temperature (NVT) or Pressure (NPT).

Note: This table presents typical parameters for an MD simulation of a fatty acid ester and is for illustrative purposes.

Theoretical Studies on Reaction Mechanisms and Transition States of this compound

Theoretical calculations are invaluable for investigating the mechanisms of chemical reactions, allowing for the characterization of short-lived intermediates and high-energy transition states that are difficult to observe experimentally. rsc.org For this compound, several reaction types are of interest, including additions to the allene, oxidations, and cyclizations.

The allene moiety is a site of high reactivity. Computational studies can map the potential energy surface for reactions such as electrophilic addition, radical addition, or cycloadditions. nih.gov For instance, the mechanism of acid-catalyzed hydration or halogenation can be elucidated by locating the transition state structures for the initial protonation or attack on the central or terminal carbons of the allene. The calculated activation energy barriers for these pathways can predict the regioselectivity of the reaction. Theoretical studies on the reactions of allenoic acids and esters have shown that they can undergo various transition metal-catalyzed transformations, and computational chemistry plays a key role in understanding the intricate mechanisms of these reactions. researchgate.netmdpi.comresearchgate.net

Another area of interest is the study of autoxidation, where the allene could be susceptible to attack by molecular oxygen. Theoretical modeling can help to identify the most likely initial sites of hydrogen abstraction and the subsequent formation of peroxy radicals, providing a detailed picture of the initial steps of lipid oxidation.

Structure-Spectra Correlation via Computational Prediction

Computational methods can predict various types of spectra, which, when compared with experimental data, can aid in structure elucidation and assignment of spectral features. nih.gov

NMR Spectroscopy: Quantum chemical calculations can predict the chemical shifts (¹H and ¹³C) and coupling constants of a molecule. For this compound, this would be particularly useful for assigning the complex signals of the aliphatic chain and, crucially, the characteristic chemical shifts of the sp and sp² hybridized carbons of the allene group. Theoretical predictions can help to resolve ambiguities in experimental spectra. nih.gov

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to atomic displacements. These calculations can predict the entire IR spectrum. A key feature for this compound would be the characteristic asymmetric stretching vibration of the C=C=C group, which is expected to appear in a specific region of the IR spectrum (typically around 1950 cm⁻¹).

Mass Spectrometry (MS): While direct prediction of a full mass spectrum is complex, theoretical calculations can be used to study the fragmentation pathways of the molecular ion. rsc.org By calculating the energies of various potential fragment ions and the barriers to their formation, it is possible to rationalize the observed fragmentation patterns in techniques like electron ionization (EI) or collision-induced dissociation (CID). This can be particularly useful for distinguishing between isomers.

These predictive methods provide a powerful complement to experimental spectroscopy, enhancing the confidence in structural assignments and providing a deeper understanding of the relationship between molecular structure and spectral properties. plos.orgresearchgate.net

Natural Occurrence and Biosynthetic Investigations of Dienoate Methyl Esters

Isolation Methodologies from Biological Sources (e.g., plants, marine organisms)

The isolation of methyl nonadecadienoates and related fatty acid esters from natural sources is a multi-step process that relies on the principles of lipid chemistry. The general workflow involves extraction from the biological matrix, followed by fractionation and purification to isolate the compounds of interest.

Initial extraction is typically performed using organic solvents to efficiently remove lipids from the source material, which can include plant tissues (leaves, seeds, bark) or marine organisms. nih.gov Common methods involve maceration or Soxhlet extraction with solvents of varying polarities, such as n-hexane, chloroform (B151607), methanol (B129727), ethanol, or mixtures thereof. nih.govmdpi.com The choice of solvent is crucial for maximizing the yield of target lipids while minimizing the co-extraction of unwanted substances.

Following the initial extraction, the crude lipid extract undergoes fractionation to separate it into simpler mixtures. A widely used technique is liquid-liquid partitioning, for instance, between hexane (B92381) and methanol, to separate nonpolar lipids from more polar compounds. Further separation is achieved through column chromatography, frequently using silica (B1680970) gel as the stationary phase. nih.gov Elution with a gradient of solvents, such as mixtures of hexane, ethyl acetate (B1210297), and methanol, allows for the separation of compounds based on their polarity. nih.govmdpi.com

For fatty acids, a derivatization step is often employed to increase their volatility for gas chromatography (GC) analysis. This commonly involves methylation to convert free fatty acids into their corresponding fatty acid methyl esters (FAMEs), a process that can be achieved using reagents like diazomethane (B1218177). mdpi.com The final identification and structural elucidation of the isolated methyl dienoates are performed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), which provides information on retention time and mass fragmentation patterns, and Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural confirmation. mdpi.comtandfonline.com

Table 1: Generalised Isolation Protocol for Methyl Dienoates from Biological Sources

Step Technique Description Source(s)
1. Extraction Solvent Extraction (e.g., Soxhlet, maceration) The biological material (e.g., plant stem bark, leaves) is treated with organic solvents like ethanol, hexane, or chloroform to obtain a crude extract. nih.govmdpi.com nih.govmdpi.com
2. Fractionation Liquid-Liquid Partitioning / Column Chromatography The crude extract is partitioned between immiscible solvents or passed through a silica gel column. Elution with a solvent gradient (e.g., hexane -> ethyl acetate) separates compounds based on polarity. nih.govmdpi.com nih.govmdpi.com
3. Derivatization (Optional) Methylation Free fatty acids within the fractions are converted to their more volatile methyl esters (FAMEs) using a methylating agent to prepare them for GC analysis. mdpi.com mdpi.com
4. Analysis & Purification GC-MS / HPLC Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) is used to separate, identify, and quantify the individual methyl dienoate isomers. mdpi.com mdpi.com

| 5. Structural Elucidation | NMR Spectroscopy | 1H and 13C-NMR spectroscopy is used on the purified compound to confirm the precise structure, including the position and geometry of the double bonds. tandfonline.com | tandfonline.com |

Elucidation of Putative Biosynthetic Pathways for Nonadecadienoates

The precise biosynthetic pathway for methyl nonadeca-9,10-dienoate is not extensively detailed in the literature; however, a putative pathway can be constructed based on the well-understood principles of fatty acid biosynthesis and modification. nih.govmdpi.com The formation of a C19 dienoic fatty acid likely involves the standard fatty acid synthesis (FAS) machinery followed by specific elongation and desaturation steps.

A plausible pathway could originate from a common C18 monounsaturated fatty acid, such as oleic acid (18:1 ∆9). The biosynthesis would proceed through the following hypothetical steps:

Elongation: The C18 fatty acid precursor, typically as a thioester (e.g., oleoyl-CoA), undergoes a single round of chain elongation. This process, catalyzed by a fatty acid elongase enzyme system, adds a two-carbon unit derived from malonyl-CoA, resulting in a C20 fatty acid.

Desaturation: A specific fatty acid desaturase enzyme would then introduce a second double bond into the carbon chain. The position of this new double bond would determine the final dienoate structure. For nonadecadienoates, these desaturases are critical for creating the conjugated or non-conjugated diene system.

Chain Shortening (less common): Alternatively, a longer fatty acid (e.g., C20) could undergo a single cycle of β-oxidation to yield the C19 chain.

Esterification: Finally, the completed nonadecadienoic acid is esterified with methanol to form methyl nonadecadienoate. This reaction can be catalyzed by an acyl-CoA:methanol acyltransferase or may occur through other cellular mechanisms.

An alternative biosynthetic origin could be through polyketide synthase (PKS) pathways. Some PKS systems are known to assemble fatty acid-like chains and possess specialized domains that can introduce unsaturation, potentially leading to dienoate structures. acs.org

Enzymatic Systems Involved in Dienoate Formation

The biosynthesis of methyl nonadecadienoates relies on a suite of specific enzymes that build and modify the fatty acid chain. khanacademy.org While the exact enzymatic system for this compound is not fully characterized, the key enzyme classes involved in the putative pathway are well-known.

Fatty Acid Synthases (FAS): These multi-enzyme complexes are responsible for the initial synthesis of saturated fatty acid chains, typically up to palmitic acid (C16:0), using acetyl-CoA and malonyl-CoA as building blocks.

Fatty Acid Elongases: These enzymes are responsible for extending the carbon chain of fatty acids beyond C16. They are crucial for producing the C19 backbone of nonadecadienoates from more common C16 or C18 precursors. mdpi.com

Fatty Acid Desaturases: This is a critical class of enzymes that introduce double bonds at specific positions in the fatty acid acyl chain. The formation of a dienoate requires the action of one or more desaturases. The regioselectivity and stereoselectivity of these enzymes determine the final position and geometry (cis/trans) of the double bonds. acs.org

Polyketide Synthases (PKS): In some organisms, polyketide pathways can produce fatty acid-like molecules. Within these large enzyme complexes, specific dehydratase (DH) domains are responsible for creating double bonds. The study of these domains has revealed their ability to catalyze the formation of dienoates as part of the polyketide assembly line. acs.orgresearchgate.net

Cytochrome P450 Monooxygenases (P450s): This versatile superfamily of enzymes is known to be involved in the modification of a vast array of natural products. researchgate.net In the context of fatty acids, P450s can catalyze hydroxylation and other oxidative reactions, which can be precursors to desaturation or other modifications leading to diverse structures. mdpi.com

Lipases/Esterases: These enzymes can catalyze the esterification reaction between the fatty acid and an alcohol. Biocatalytic methods using lipases are employed for the synthesis of fatty acid esters, mimicking the final step of the natural biosynthetic pathway. smolecule.comunipd.it

The concerted action of these enzyme systems, particularly elongases and desaturases, allows organisms to generate the specific nonadecadienoate structure required for its biological role.

Chemodiversity of Methyl Dienoates in Natural Products

Methyl dienoates, including various isomers of methyl nonadecadienoate, are found across a diverse range of biological sources, highlighting their chemodiversity. This structural variety arises from differences in the length of the carbon chain, the number and position of double bonds, and their stereochemistry. These compounds have been identified in plants, marine sponges, and as insect pheromones.

For example, an isomer, methyl nonadeca-5,9-dienoate, has been isolated from the plant Malvaviscus arboreus. naturalproducts.net Another isomer, methyl (10Z,13Z)-nonadeca-10,13-dienoate, was identified in the stem bark of Mimosa caesalpiniifolia and is also known as a trail-following pheromone in certain termite species. mdpi.comsmolecule.com The marine environment is also a source of these compounds; a branched-chain version, methyl (5Z,9Z)-17-methyl-nonadeca-5,9-dienoate, was proposed as the structure of a metabolite from the Philippine sponge Plakinastrella sp., although synthesis later showed the proposed structure to be incorrect, it points to the existence of such molecules in marine fauna. tandfonline.com This diversity illustrates the varied biosynthetic capabilities of different organisms to produce specialized lipid molecules.

Table 2: Examples of Methyl Dienoates Found in Natural Sources

Compound Name Molecular Formula Double Bond Positions Natural Source Source(s)
Methyl nonadeca-5,9-dienoate C20H36O2 5, 9 Malvaviscus arboreus (Plant) naturalproducts.net
Methyl (5Z,9Z)-17-methyl-nonadeca-5,9-dienoate C21H38O2 5, 9 Plakinastrella sp. (Marine Sponge) tandfonline.com
Methyl nonadeca-9,11-dienoate C20H36O2 9, 11 Commercial Plant Essential Oil ekb.eg
Methyl (10Z,13Z)-nonadeca-10,13-dienoate C20H36O2 10, 13 Mimosa caesalpiniifolia (Plant), Termite Pheromone mdpi.comsmolecule.com

Method Validation and Quality Assurance in Methyl Nonadeca 9,10 Dienoate Analysis

Development of Reference Standards and Certified Materials for Methyl nonadeca-9,10-dienoate.

The availability of high-purity reference standards is a cornerstone of accurate analytical measurements. For a specialized compound like this compound, the development of such standards involves a multi-step process encompassing synthesis, purification, and certification.

Synthesis and Purification:

The synthesis of allenic fatty acids and their esters is a complex process that can be achieved through various organic chemistry routes. One common approach involves the stereospecific conversion of a suitable acetylenic precursor. Following synthesis, a rigorous purification protocol is necessary to remove starting materials, by-products, and any isomeric impurities. Techniques such as high-performance liquid chromatography (HPLC), particularly with silver ion (Ag+) columns, and preparative gas chromatography (GC) are often employed to achieve the high levels of purity required for a reference standard.

Certification Process:

Once a highly pure material is obtained, its identity and purity must be rigorously characterized and certified. This process typically involves a suite of analytical techniques to confirm the structure and quantify any remaining impurities. The certification of a reference material for this compound would generally follow the guidelines of standards organizations like ISO/IEC 17025.

Table 7.1.1: Analytical Techniques for the Certification of a this compound Reference Standard

Analytical TechniquePurposeTypical Findings for a High-Purity Standard
Gas Chromatography-Mass Spectrometry (GC-MS) To confirm the molecular weight and fragmentation pattern, and to identify volatile impurities.A prominent peak corresponding to the molecular ion of this compound with a characteristic mass spectrum. Minimal to no peaks from other compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To elucidate the chemical structure, confirm the position of the allene (B1206475) group, and identify structural isomers.Spectra consistent with the proposed structure, showing characteristic signals for the allenic protons and carbons, as well as the methyl ester group.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify functional groups, particularly the characteristic absorption band of the allene group.A distinct absorption peak around 1950 cm⁻¹ confirming the presence of the C=C=C functional group.
High-Performance Liquid Chromatography (HPLC) To assess purity and separate non-volatile impurities and isomers.A single, sharp peak indicating high purity, with an assay value typically >99%.
Differential Scanning Calorimetry (DSC) To determine the melting point and assess purity based on melting point depression.A sharp melting endotherm at a specific temperature, indicative of high purity.

The certified value of the reference material is often determined using a mass balance approach, where the purity is calculated by subtracting the sum of all identified impurities (including water, residual solvents, and structural isomers) from 100%.

Inter-laboratory Studies for Analytical Robustness and Reproducibility.

Inter-laboratory studies, also known as round-robin tests or proficiency testing, are crucial for evaluating the robustness and reproducibility of an analytical method across different laboratories. While specific inter-laboratory studies for this compound are not readily found in the literature due to its specialized nature, the principles and design of such studies for fatty acid methyl esters (FAMEs) in general are well-established.

A typical inter-laboratory study for the analysis of a specific FAME would involve the following steps:

Preparation and Distribution of a Homogenous Sample: A bulk sample containing a known concentration of this compound, often in a relevant matrix (e.g., a vegetable oil), is prepared and its homogeneity and stability are confirmed. Aliquots of this sample are then distributed to participating laboratories.

Standardized Analytical Protocol: A detailed analytical method, for instance, a specific GC-FID or GC-MS method, is provided to all participants to minimize variability arising from different analytical procedures.

Data Collection and Statistical Analysis: Each laboratory analyzes the sample multiple times and reports their results to a coordinating body. The data is then statistically analyzed to determine key performance indicators.

Table 7.2.1: Key Performance Metrics from a Hypothetical Inter-laboratory Study on this compound Analysis

ParameterDescriptionExample Target Value
Repeatability (r) The precision of the method under the same operating conditions over a short interval of time.RSDr < 5%
Reproducibility (R) The precision of the method between different laboratories.RSDR < 10%
Horwitz Ratio (HorRat) A measure of the acceptability of the reproducibility of a method.< 2.0
Z-score A measure of an individual laboratory's performance against the consensus value.-2 ≤ z ≤ 2

The results of such studies are invaluable for validating the analytical method, identifying potential sources of error, and ensuring that different laboratories can produce comparable and reliable data.

Considerations for Purity Assessment and Isomer Differentiation in this compound Samples.

The purity assessment of this compound is complicated by the potential presence of various isomers. These can include positional isomers (where the allene group is at a different position in the carbon chain) and geometric isomers (in the case of other dienoic fatty acids that might be present as impurities).

Purity Assessment:

A combination of analytical techniques is necessary for a comprehensive purity assessment.

Gas Chromatography (GC): High-resolution capillary GC with a polar stationary phase is the workhorse for FAME analysis. It can effectively separate this compound from other fatty acid methyl esters of different chain lengths and degrees of unsaturation.

Mass Spectrometry (MS): When coupled with GC, MS provides structural information that can help to tentatively identify impurities based on their mass spectra.

Quantitative Analysis: For accurate quantification of purity, a primary reference standard of this compound is required. In its absence, relative purity can be assessed by assuming equal response factors for similar compounds in techniques like GC-FID.

Isomer Differentiation:

The differentiation of isomers of this compound and its potential dienoic contaminants is a significant analytical challenge.

Positional Isomers: The separation of positional isomers of allenic fatty acid esters by GC can be difficult. Specialized GC columns with highly polar stationary phases and optimized temperature programs are often required. Derivatization techniques, such as the formation of dimethyl disulfide adducts, can help to pinpoint the location of the double bonds through mass spectrometry.

Geometric Isomers (cis/trans): While this compound itself does not have cis/trans isomers due to the allene structure, it may be contaminated with conjugated or non-conjugated dienoic FAMEs that do. Silver ion chromatography (Ag+-HPLC) is a powerful technique for separating FAMEs based on the number, position, and geometry of their double bonds. GC with specific columns, such as highly polar cyanopropyl phases, can also resolve many cis and trans isomers.

Table 7.3.1: Analytical Approaches for Isomer Differentiation in the Context of this compound Analysis

Isomer TypeAnalytical TechniquePrinciple of Separation/Identification
Positional Isomers of Allenic FAMEs High-Resolution Capillary GCDifferences in volatility and interaction with the stationary phase.
GC-MS with Derivatization (e.g., DMDS)Fragmentation patterns of derivatives reveal the original position of the double bonds.
Geometric Isomers (cis/trans) of Contaminating Dienoic FAMEs Silver Ion High-Performance Liquid Chromatography (Ag+-HPLC)Differential complexation of silver ions with cis and trans double bonds.
Gas Chromatography with Highly Polar Columns (e.g., cyanopropyl phases)Differences in the spatial configuration of isomers affecting their interaction with the stationary phase.

Future Perspectives in Methyl Nonadeca 9,10 Dienoate Research

Innovations in Green Chemistry Approaches for Sustainable Synthesis

The synthesis of chemical compounds is increasingly guided by the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances. Future research on methyl nonadeca-9,10-dienoate should prioritize the development of sustainable synthetic routes.

Innovations in this area could include:

Microwave-Assisted Synthesis: This technique has the potential to significantly reduce reaction times and improve yields in esterification reactions. vulcanchem.com For the synthesis of this compound, microwave irradiation could be explored to accelerate the esterification of nonadeca-9,10-dienoic acid with methanol (B129727), potentially in the absence of a solvent.

Solvent-Free Esterification: Eliminating solvents from the reaction medium is a key aspect of green chemistry. vulcanchem.com Research could focus on developing solvent-free conditions for the synthesis of this compound, possibly using a reusable solid acid catalyst.

Use of Greener Solvents: When a solvent is necessary, the focus should be on environmentally benign options. Water is an ideal green solvent, and exploring organic synthesis in water could lead to novel and sustainable methods for preparing this compound. rsc.org

Catalyst Development: The development of efficient and recyclable catalysts is crucial. This could involve heterogeneous catalysts that can be easily separated from the reaction mixture, or organocatalysts that avoid the use of toxic metals.

Green Chemistry ApproachPotential Application in this compound SynthesisAnticipated Benefits
Microwave-Assisted SynthesisAccelerated esterification of nonadeca-9,10-dienoic acid.Reduced reaction time, increased energy efficiency, higher yields.
Solvent-Free ConditionsDirect reaction of starting materials without a solvent.Reduced waste, simplified purification, lower environmental impact.
Aqueous SynthesisPerforming the esterification reaction in water.Enhanced safety, reduced cost, potential for unique reactivity.
Recyclable CatalystsUse of solid acid catalysts or immobilized enzymes.Simplified product purification, reduced catalyst waste, cost-effectiveness.

Advanced Spectroscopic Techniques for in situ and Real-time Analysis

While standard spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are fundamental for the structural elucidation of compounds like this compound, future research could benefit from the application of advanced techniques for dynamic analysis. vulcanchem.com

Future analytical directions could involve:

Process Analytical Technology (PAT): Implementing in situ spectroscopic probes, such as Raman or near-infrared (NIR) spectroscopy, could allow for real-time monitoring of the synthesis of this compound. This would enable precise control over reaction parameters to optimize yield and purity.

Hyphenated Chromatographic-Spectroscopic Techniques: Advanced techniques like two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOFMS) could provide unparalleled separation and identification of isomers and minor byproducts in complex reaction mixtures containing this compound.

Advanced NMR Techniques: The use of advanced NMR experiments, such as Diffusion-Ordered Spectroscopy (DOSY) and reaction monitoring NMR, could provide detailed insights into reaction kinetics and the formation of intermediates during the synthesis of this compound.

Exploration of Novel Biocatalytic Pathways for Dienoate Production

Biocatalysis offers a highly specific and environmentally friendly alternative to traditional chemical synthesis. The enzymatic synthesis of fatty acid esters using lipases has been established for similar compounds and represents a promising avenue for the production of this compound. smolecule.comencyclopedia.pub

Future research in this area should focus on:

Enzyme Screening and Engineering: A broad screening of lipases from various microbial sources could identify enzymes with high activity and selectivity for the esterification of nonadeca-9,10-dienoic acid. jku.at Furthermore, protein engineering could be employed to improve the catalytic efficiency and stability of promising candidate enzymes.

Whole-Cell Biocatalysis: Utilizing whole microbial cells that naturally produce or can be engineered to produce this compound could offer a cost-effective and sustainable production platform. The isolation of related dienoic acid esters from marine fungi and red algae suggests the existence of natural biosynthetic pathways that could be harnessed. vulcanchem.comresearchgate.net

Pathway Elucidation and Engineering: Discovering and characterizing the biosynthetic pathways leading to dienoic acids in these organisms could open up possibilities for metabolic engineering. By identifying the key enzymes, such as desaturases and elongases, it may be possible to engineer microbial hosts for the targeted production of nonadeca-9,10-dienoic acid, the precursor to its methyl ester.

Biocatalytic StrategyDescriptionPotential for this compound
Lipase-Catalyzed EsterificationUse of isolated lipases to catalyze the reaction between nonadeca-9,10-dienoic acid and methanol.A green and highly selective method for synthesis.
Whole-Cell BiotransformationUse of microorganisms to convert a substrate into this compound.Potentially lower production costs by avoiding enzyme purification.
Metabolic EngineeringModifying the genetic and regulatory processes within an organism to enhance production of the target compound.Enables the de novo biosynthesis of this compound from simple carbon sources.

Integration with Omics Technologies for Comprehensive Metabolite Profiling

Omics technologies, which encompass genomics, transcriptomics, proteomics, and metabolomics, provide a holistic view of biological systems. humanspecificresearch.org The application of these technologies could be instrumental in understanding the biological context and potential functions of this compound.

Future research directions integrating omics could include:

Metabolomic Profiling: Non-targeted metabolomics studies of organisms that may produce this compound, such as certain algae or fungi, could help to identify and quantify this compound in its natural context. mdpi.comcreative-proteomics.com This approach can also reveal correlations with other metabolites, providing clues about its biochemical pathways and biological roles.

Functional Genomics and Transcriptomics: If an organism is identified as a producer of this compound, genomic and transcriptomic analyses can be used to identify the genes and gene clusters responsible for its biosynthesis. This information is crucial for understanding the regulation of its production and for subsequent metabolic engineering efforts.

Lipidomics: As a fatty acid derivative, this compound falls within the scope of lipidomics. In-depth lipidomic analyses could clarify its role within the broader lipid metabolism of an organism and its potential interactions with other lipid species.

The integration of these advanced research perspectives holds the key to unlocking the full potential of this compound, from sustainable production methods to a comprehensive understanding of its biological significance.

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